molecular formula C9H13N3O3 B13204054 Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13204054
M. Wt: 211.22 g/mol
InChI Key: JEGBIQWPCMFFJJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate: is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of ethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Industry: In the industrial sector, the compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 2-(2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
  • Methyl 2-(2-oxo-1,6-dihydropyrimidin-5-yl)acetate

Uniqueness: Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 2-[2-(ethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C9H13N3O3/c1-3-10-9-11-5-6(8(14)12-9)4-7(13)15-2/h5H,3-4H2,1-2H3,(H2,10,11,12,14)

InChI Key

JEGBIQWPCMFFJJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C(=O)N1)CC(=O)OC

Origin of Product

United States

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